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Compound of Interest

Compound Name: SIRT-IN-2

Cat. No.: B15588395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro deacetylation

assay to measure the enzymatic activity of Sirtuin 2 (SIRT2) and to evaluate the potency of its

inhibitors.

Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It

plays a crucial role in various cellular processes, including cell cycle regulation, genomic

integrity, and metabolism, by removing acetyl groups from lysine residues on both histone and

non-histone protein substrates. Dysregulation of SIRT2 activity has been implicated in a range

of diseases, including cancer and neurodegenerative disorders, making it an attractive target

for therapeutic intervention. This document outlines a common fluorescence-based in vitro

assay to screen for and characterize SIRT2 inhibitors.

Signaling Pathway and Experimental Workflow
The in vitro deacetylation assay follows a two-step enzymatic reaction. First, the SIRT2 enzyme

deacetylates an acetylated peptide substrate in the presence of the cofactor NAD+. In the

second step, a developer solution is added that specifically recognizes the deacetylated

peptide and cleaves it, releasing a fluorescent molecule. The intensity of the fluorescence is

directly proportional to the deacetylase activity of SIRT2. Inhibitors of SIRT2 will reduce the

deacetylation of the substrate, leading to a decrease in the fluorescent signal.
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Figure 1: Experimental workflow for the SIRT2 in vitro deacetylation assay.
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Quantitative Data: Potency of SIRT2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of

an inhibitor. The table below summarizes the IC50 values for several known SIRT2 inhibitors,

as determined by in vitro deacetylation assays.

Inhibitor IC50 Value (µM) Assay Type Substrate

SirReal2 0.14 Peptide-HPLC Acetylated Peptide

AGK2 3.5 Fluorometric Acetylated Peptide

AEM1 18.5 Fluorometric MAL

ICL-SIRT078 1.45 Fluorometric p53-derived peptide

Ro 31-8220 0.8 Fluorometric Not Specified

This data is compiled from multiple sources for comparative purposes.[1][2][3] Experimental

conditions may vary.

Experimental Protocol: Fluorometric SIRT2 In Vitro
Deacetylation Assay
This protocol is adapted from commercially available SIRT2 activity assay kits and is suitable

for screening SIRT2 inhibitors in a 96-well plate format.[4][5]

Materials and Reagents:

Recombinant human SIRT2 enzyme

Fluorogenic acetylated peptide substrate (e.g., derived from p53 or α-tubulin)

NAD+ (Nicotinamide adenine dinucleotide)

SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (containing a peptidase to cleave the deacetylated substrate)
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SIRT2 Inhibitor (e.g., SIRT-IN-2 or a known inhibitor like Nicotinamide for a positive control)

DMSO (for dissolving inhibitors)

Black, flat-bottom 96-well microplate

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Thaw all reagents on ice.

Prepare the SIRT2 Assay Buffer.

Prepare a stock solution of the SIRT2 inhibitor in DMSO. Then, create a series of dilutions

at 2x the final desired concentration in SIRT2 Assay Buffer.

Prepare the NAD+ solution in SIRT2 Assay Buffer.

Prepare the fluorogenic acetylated peptide substrate in SIRT2 Assay Buffer.

Dilute the SIRT2 enzyme to the working concentration in SIRT2 Assay Buffer.

Assay Setup (per well in a 96-well plate):

Inhibitor Wells: Add 45 µL of the 2x diluted inhibitor solution.

Enzyme Control (Positive Control): Add 45 µL of SIRT2 Assay Buffer containing the same

concentration of DMSO as the inhibitor wells.

No Enzyme Control (Negative Control): Add 50 µL of SIRT2 Assay Buffer.

Add 5 µL of the diluted SIRT2 enzyme to the "Inhibitor Wells" and "Enzyme Control" wells.

Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitor to interact

with the enzyme.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15588395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation of Deacetylation Reaction:

Prepare a master mix of the substrate and NAD+.

Add 50 µL of the substrate/NAD+ mix to all wells to start the reaction. The final volume in

each well should be 100 µL.

Mix the plate gently.

Incubation:

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be

determined empirically.

Development and Signal Detection:

Add 50 µL of the Developer solution to each well.

Incubate the plate at 37°C for 15-30 minutes to allow for the development of the

fluorescent signal.

Measure the fluorescence intensity using a microplate reader at an excitation wavelength

of 350-380 nm and an emission wavelength of 450-480 nm.[5]

Data Analysis:

Subtract the fluorescence reading of the "No Enzyme Control" from all other readings to

correct for background fluorescence.

Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well)]

x 100

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.

SIRT2 Deacetylation and Inhibition Mechanism
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SIRT2 catalyzes the deacetylation of acetyl-lysine residues on its target proteins through a

mechanism that is dependent on NAD+.[4] The reaction proceeds in two main steps. First, the

acetyl group from the substrate is transferred to the ADP-ribose moiety of NAD+, leading to the

release of nicotinamide and the formation of an O-alkylamidate intermediate. Subsequently,

this intermediate is hydrolyzed to yield the deacetylated lysine residue and 2'-O-acetyl-ADP-

ribose. SIRT2 inhibitors can act through various mechanisms, such as competing with the

acetylated substrate or NAD+, or by binding to other sites on the enzyme to allosterically

prevent catalysis.
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Figure 2: SIRT2 deacetylation reaction and inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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